

# (2-(2-Aminophenyl)thiazol-4-yl)methanol CAS number 658076-79-0

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## Compound of Interest

**Compound Name:** (2-(2-Aminophenyl)thiazol-4-yl)methanol

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An In-Depth Technical Guide to **(2-(2-Aminophenyl)thiazol-4-yl)methanol** (CAS: 658076-79-0): A Key Intermediate in Medicinal Chemistry

## Introduction

**(2-(2-Aminophenyl)thiazol-4-yl)methanol**, identified by CAS Number 658076-79-0, is a heterocyclic organic compound featuring a core structure where a 2-aminophenyl group is linked to the 2-position of a thiazole ring, which is further substituted with a hydroxymethyl group at the 4-position. This molecule represents a significant building block for researchers and scientists, particularly in the field of drug discovery and development. Its importance stems from its incorporation of the 2-aminothiazole scaffold, a moiety widely recognized as a "privileged structure" in medicinal chemistry.<sup>[1][2]</sup>

The 2-aminothiazole nucleus is a fundamental component of numerous compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.<sup>[3][4][5][6]</sup> The specific arrangement of the aminophenyl and hydroxymethyl functional groups on the thiazole core of CAS 658076-79-0 provides distinct points for chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

However, it is crucial for drug development professionals to recognize the dual nature of this scaffold. While it is a key component in successful drugs, the 2-aminothiazole group has also been categorized as a potential toxicophore, susceptible to metabolic activation that can lead

to reactive metabolite formation.[\[2\]](#) This guide aims to provide a comprehensive technical overview of **(2-(2-Aminophenyl)thiazol-4-yl)methanol**, covering its physicochemical properties, synthesis, applications, and safety considerations to support its informed use in research and development.

## Physicochemical Properties and Characterization

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and chemical properties. These characteristics influence reaction conditions, purification strategies, solubility, and potential biological interactions. The key computed and known properties of **(2-(2-Aminophenyl)thiazol-4-yl)methanol** are summarized below.

Property	Value	Source
CAS Number	658076-79-0	<a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> OS	<a href="#">[7]</a>
Molecular Weight	206.26 g/mol	<a href="#">[7]</a>
Topological Polar Surface Area (TPSA)	59.14 Å <sup>2</sup>	<a href="#">[7]</a>
LogP (calculated)	1.88	<a href="#">[7]</a>
Hydrogen Bond Donors	2	<a href="#">[7]</a>
Hydrogen Bond Acceptors	4	<a href="#">[7]</a>
Rotatable Bonds	2	<a href="#">[7]</a>

Standard analytical techniques are employed to confirm the identity and purity of the compound post-synthesis. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are used to elucidate the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

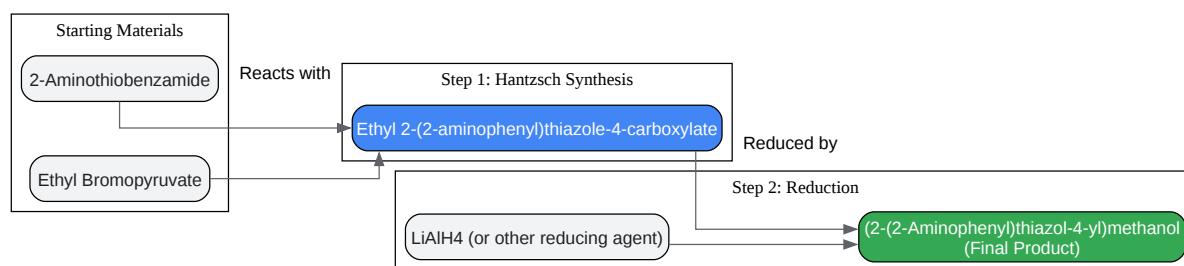
- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the N-H (amine), O-H (alcohol), and C=N/C=C bonds of the heterocyclic system.

## Synthesis and Mechanistic Insights

The construction of the thiazole ring is most commonly achieved via the Hantzsch Thiazole Synthesis, a robust and high-yielding reaction between an  $\alpha$ -haloketone and a thioamide.[9][10] A logical and efficient synthetic route to **(2-(2-Aminophenyl)thiazol-4-yl)methanol** involves a two-step process: an initial Hantzsch condensation to form the corresponding ester, followed by a chemical reduction to yield the target primary alcohol. This approach is supported by established procedures for analogous structures.[11]

## Proposed Synthetic Pathway

The overall workflow involves the synthesis of an ester intermediate, ethyl 2-(2-aminophenyl)thiazole-4-carboxylate, which is then reduced to the final product.

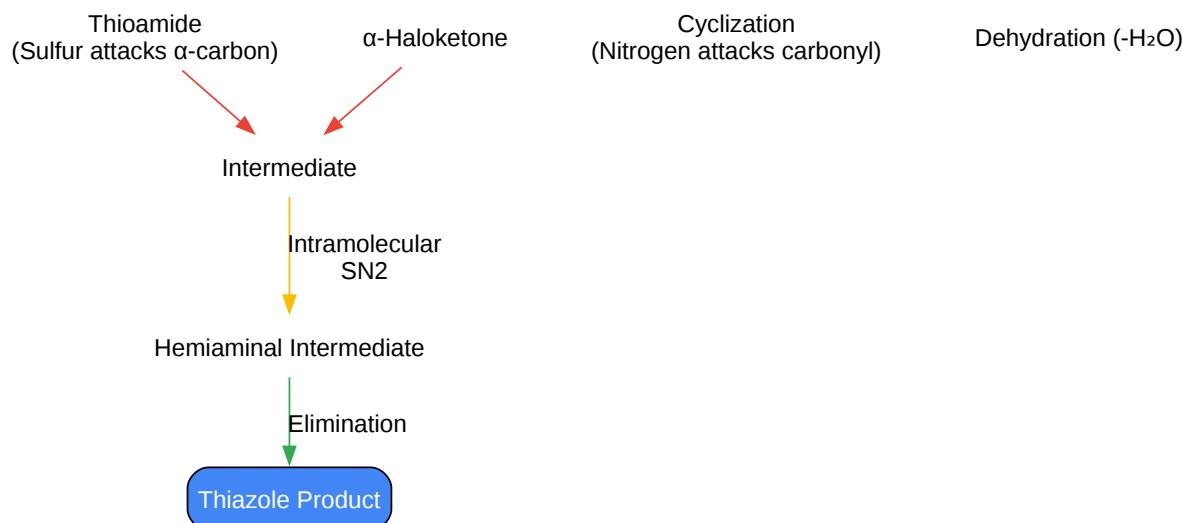


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Caption: Proposed two-step synthesis of **(2-(2-Aminophenyl)thiazol-4-yl)methanol**.

## Mechanistic Consideration: Hantzsch Thiazole Synthesis

The Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the  $\alpha$ -carbon of the haloketone, displacing the halide in an  $SN_2$  reaction.[12] This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. A subsequent dehydration step yields the final aromatic thiazole ring. This method is favored for its efficiency and the accessibility of simple reagents.[9][13]



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Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

## Experimental Protocol: A Self-Validating System

The following protocol is a representative, self-validating workflow. Each step includes built-in checks (e.g., TLC, spectroscopic analysis) to ensure the reaction has proceeded as expected before moving to the next stage.

Step A: Synthesis of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminothiobenzamide (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[12]
- Reagent Addition: Add ethyl bromopyruvate (1.05 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.
- Reaction Execution: Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate/hexane.[9] The disappearance of starting materials and the appearance of a new, higher-R<sub>f</sub> spot indicates product formation.
- Workup and Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure. Neutralize the mixture with a mild base like a saturated sodium bicarbonate solution to remove any generated HBr.
- Purification and Validation: Collect the crude solid by filtration and wash with cold water.[9] The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel. The identity and purity of the resulting ester must be confirmed by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and MS analysis before proceeding.

#### Step B: Reduction to **(2-(2-Aminophenyl)thiazol-4-yl)methanol**

- Reaction Setup: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, prepare a suspension of Lithium Aluminium Hydride (LiAlH<sub>4</sub>, 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).[11] Cool the suspension to 0 °C in an ice bath.
  - Causality: LiAlH<sub>4</sub> is a powerful reducing agent capable of converting esters to primary alcohols. An inert atmosphere and anhydrous conditions are critical as LiAlH<sub>4</sub> reacts violently with water.[11]
- Reagent Addition: Dissolve the ethyl 2-(2-aminophenyl)thiazole-4-carboxylate from Step A in anhydrous THF and add it dropwise to the LiAlH<sub>4</sub> suspension, maintaining the temperature at 0 °C.

- Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting ester is fully consumed.
- Quenching and Workup: Carefully quench the reaction by cooling it back to 0 °C and slowly adding water dropwise, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safely neutralizing the excess LiAlH<sub>4</sub> and precipitating aluminum salts.
- Purification and Final Validation: Filter the resulting slurry through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure **(2-(2-Aminophenyl)thiazol-4-yl)methanol**. The final structure and purity must be rigorously confirmed by NMR, MS, and IR spectroscopy.

## Applications in Drug Discovery and Medicinal Chemistry

The title compound is a valuable scaffold due to the strategic placement of its functional groups, which serve as handles for diversification and interaction with biological targets.

### The 2-Aminothiazole Privileged Scaffold

The 2-aminothiazole core is present in numerous FDA-approved drugs and clinical candidates. Its utility is attributed to its ability to act as a bioisostere of other aromatic rings, its metabolic stability, and its capacity to engage in crucial hydrogen bonding interactions with protein targets.

Biological Activity of 2-Aminothiazole Derivatives	Key Therapeutic Areas	References
Anticancer	Kinase Inhibition (e.g., Dasatinib)	[3][4]
Antimicrobial / Antifungal	Infectious Diseases	[1][6]
Anti-inflammatory	COX Inhibition, Autoimmune Diseases	[1][14]
Antiviral	HIV, other viral infections	[1][5]
Antihypertensive	Cardiovascular Disease	[1][6]

## Structural Significance and Derivatization Potential

The specific structure of **(2-(2-Aminophenyl)thiazol-4-yl)methanol** offers three key points for chemical modification to explore structure-activity relationships.

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